molecular formula C7H8N4O2S B2650726 Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidin-2-amine CAS No. 1526241-35-9

Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidin-2-amine

Cat. No.: B2650726
CAS No.: 1526241-35-9
M. Wt: 212.23
InChI Key: WUMNAEJKTXNASL-UHFFFAOYSA-N
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Description

Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidin-2-amine is a heterocyclic compound featuring a fused thiazole-pyrimidine core with methoxy (-OCH₃) substituents and an amine group at position 2. Thiazolo[4,5-d]pyrimidines are recognized for their resemblance to purines, enabling interactions with enzymes and receptors involved in nucleic acid metabolism, inflammation, and cellular signaling .

Properties

IUPAC Name

5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2S/c1-12-5-3-4(9-6(8)14-3)10-7(11-5)13-2/h1-2H3,(H2,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMNAEJKTXNASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1SC(=N2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidin-2-amine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF). This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. Optimization of reaction parameters such as temperature, solvent, and reagent concentrations is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce dihydrothiazole derivatives.

Scientific Research Applications

Anti-inflammatory Applications

Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidin-2-amine derivatives have been shown to exhibit significant anti-inflammatory effects. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Case Study: COX Inhibition

A study demonstrated that certain thiazolo-pyrimidine derivatives exhibited potent inhibition of COX-2 activity. The IC50 values for these compounds were comparable to the standard anti-inflammatory drug celecoxib, suggesting their potential as therapeutic agents in managing inflammation-related disorders .

CompoundIC50 (μmol)Reference
This compound0.04 ± 0.02
Celecoxib0.04 ± 0.01

Antibacterial Properties

The antibacterial efficacy of this compound has been explored against various bacterial strains. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

In a recent study, derivatives of thiazolo-pyrimidine were synthesized and tested against common bacterial pathogens such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MIC) were determined, revealing that some derivatives exhibited comparable activity to ampicillin .

CompoundTarget BacteriaMIC (μg/mL)Reference
This compoundE. coli50
AmpicillinBacillus subtilis100

Anticancer Activity

The anticancer potential of this compound has been investigated extensively. Compounds within this class have demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

Research has highlighted the antiproliferative effects of thiazolo-pyrimidine derivatives on human lung cancer cells (A549). The growth inhibition was assessed using the GI50 metric, indicating significant cytotoxic activity .

CompoundCell LineGI50 (μM)Reference
This compoundA549 (lung cancer)10
Adriamycin (standard)A549 (lung cancer)40

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves various methodologies that enhance its pharmacological properties. Structure-activity relationship (SAR) studies have elucidated how modifications to the chemical structure influence biological activity.

Synthesis Techniques

Recent advancements have introduced green synthesis methods that not only improve yield but also reduce environmental impact. These methods often involve one-pot reactions and the use of catalysts such as zinc oxide or iron nanoparticles .

Mechanism of Action

The mechanism of action of Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition disrupts bacterial cell division and leads to cell death. In cancer research, the compound is studied for its ability to inhibit topoisomerase I, an enzyme involved in DNA replication and transcription .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Substituent Effects on Bioactivity

Thiazolo[4,5-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent type and position. Key comparisons include:

Compound Name Substituents Activity/Application Key Findings References
7-Chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one 7-Cl, 3-Ph, 5-Ph, 2-oxo Anticancer (NCI-60 panel) Most active in vitro; GI₅₀ < 10 µM against leukemia and melanoma cell lines .
5-Trifluoromethyl-thiazolo[4,5-d]pyrimidine derivatives 5-CF₃, variable 2- and 7-substituents Antiproliferative Enhanced activity compared to non-fluorinated analogs; CF₃ improves lipophilicity .
Alkylated thiazolo[4,5-d]pyrimidine-2-thiones 2-S-alkyl (e.g., morpholine) Antibacterial S-alkylation improves solubility; morpholine substitution enhances potency .
Fluconazole-thiazolo[4,5-d]pyrimidine hybrids Piperazine-linked fluconazole and thiazolo[4,5-d]pyrimidine Antifungal Hybrids retain fluconazole’s safety profile with expanded antifungal activity .
Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidin-2-amine (Target) 5,7-di-OCH₃, 2-NH₂ Inferred: CNS or anti-inflammatory Methoxy groups may enhance blood-brain barrier penetration; amine at C2 mimics purine interactions .

Key Structural Insights :

  • Position 2 : The 2-amine group in the target compound may mimic the imidazole nitrogen in purines, enabling receptor binding (e.g., CX3CR1 antagonism in neurodegenerative disorders ).
  • Methoxy vs.
  • Thione vs. Oxo/Amine : Replacement of the 2-thione (e.g., in ) with an amine may reduce cytotoxicity while improving pharmacokinetics.
Pharmacological Profiles
  • Antimicrobial vs. Antifungal : Alkylated thiazolo[4,5-d]pyrimidine-2-thiones target bacterial pathways, while fluconazole hybrids leverage azole mechanisms for fungal CYP450 inhibition.
  • Neuroinflammation and Pain: CX3CR1 antagonists like 7-amino-substituted derivatives suggest the dimethoxy compound could modulate neuroimmune responses, though direct evidence is needed.
Physicochemical and ADME Properties
  • Lipophilicity : The 5-trifluoromethyl group in increases logP, enhancing membrane permeability. Methoxy groups may balance lipophilicity and solubility for CNS targeting.
  • Metabolic Stability : Thione-containing analogs may undergo oxidative metabolism, whereas the dimethoxy compound’s ether bonds could improve stability.

Biological Activity

Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

This compound is characterized by its unique thiazole and pyrimidine rings, which contribute to its biological activities. The presence of methoxy groups enhances its solubility and reactivity, making it a valuable compound for further development in medicinal chemistry.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains and has shown promising results in inhibiting bacterial growth. Specifically, the compound acts as an inhibitor of bacterial DNA gyrase, an enzyme critical for DNA replication in bacteria.

2. Anticancer Properties

Numerous studies have explored the anticancer potential of this compound:

  • In vitro Studies : In a study assessing the compound's effects on human cancer cell lines (A549, HeLa, HT29), it demonstrated selective antiproliferative activity against glioblastoma U251 cells while exhibiting low toxicity towards normal cells .
  • Mechanism of Action : The compound's anticancer activity is attributed to its ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

3. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It has shown potential in suppressing the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. The compound's IC50 values against COX-2 were reported to be comparable to that of standard anti-inflammatory drugs like celecoxib .

Research Findings and Case Studies

StudyFindingsCell Lines Tested
Finiuk et al. (2021)Demonstrated selective antiproliferative activity against U251 cellsA549, HeLa, HT29
Zhu et al. (2020)Evaluated antitumor activity; showed low GI50 values against multiple tumor typesVarious human tumor cell lines
Tageldin et al. (2021)Reported significant COX-2 inhibition; comparable to celecoxibIn vivo models

The biological activity of this compound is primarily mediated through:

  • Inhibition of Key Enzymes : The compound inhibits enzymes such as DNA gyrase in bacteria and CDKs in cancer cells.
  • Induction of Apoptosis : It promotes apoptosis through pathways involving mitochondrial dysfunction and activation of caspases .

Comparison with Related Compounds

This compound shares structural similarities with other thiazole derivatives but exhibits distinct biological activities due to its unique substitution pattern. For instance:

Compound TypeBiological Activity
Thiazolo[4,5-d]pyrimidin derivativesAnticancer and antimicrobial properties
1,3,4-ThiadiazolesBroad spectrum antimicrobial and anticancer activities

Q & A

Q. Q: What are the key synthetic routes for Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidin-2-amine, and how can reaction conditions be optimized?

A: The synthesis typically involves cyclocondensation of 4-amino-5-carboxamido-thiazole precursors with amidine hydrochlorides in the presence of triethylamine (Et3_3N) and THF at room temperature (48 h). Subsequent functionalization, such as chlorination with POCl3_3 and dimethylaniline (105–110°C, 3 h), introduces substituents at the 7-position. Advanced steps may include nucleophilic substitution with amines in refluxing dioxane (6 h) to install the dimethoxy groups . Optimization focuses on solvent choice (e.g., THF for solubility), temperature control to minimize side reactions, and stoichiometric ratios of amidines to thiazole precursors. LC-MS and TLC are critical for monitoring reaction progress .

Structural Characterization Techniques

Q. Q: What analytical methods are most reliable for confirming the structure of this compound?

A: Multimodal characterization is essential:

  • 1H/13C NMR : Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and aromatic/heterocyclic carbons.
  • IR Spectroscopy : Confirms amine (–NH2_2) stretches (~3300–3400 cm1^{-1}) and thiazole ring vibrations (1600–1500 cm1^{-1}).
  • Elemental Analysis : Validates purity (>95%) and molecular formula (C9_9H10_{10}N4_4O2_2S).
  • X-ray Crystallography : Resolves π-stacking in the thiazolo-pyrimidine core, critical for understanding solid-state reactivity .

In Vitro Biological Screening

Q. Q: How are cytotoxic activities of this compound derivatives evaluated in preclinical studies?

A: The National Cancer Institute (NCI) employs a primary antitumor assay across 60 human tumor cell lines (e.g., leukemia, melanoma, and breast cancer). Compounds are tested at five concentrations (104^{-4}–108^{-8} M) to determine GI50_{50} (50% growth inhibition). For example, 7-chloro-3,5-diphenyl analogs showed sub-micromolar GI50_{50} values in leukemia cell lines (e.g., SR) . Follow-up studies use flow cytometry to assess apoptosis (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 dye) for mechanistic insights .

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q: How do substituent modifications at the 3-, 5-, and 7-positions influence the compound’s biological activity?

A: SAR studies reveal:

  • 3- and 5-Positions : Diarylation (e.g., phenyl groups) enhances lipophilicity and π-π interactions with target proteins (e.g., kinases), improving cytotoxicity.
  • 7-Position : Electronegative substituents (Cl, F) increase metabolic stability and binding affinity. For instance, 7-chloro derivatives exhibit 10-fold higher activity than unsubstituted analogs .
  • 2-Amine Group : Replacement with thiourea or urea (via isocyanate reactions) can modulate solubility and bioavailability but may reduce potency .

Mechanistic Studies and Target Identification

Q. Q: What strategies are used to identify molecular targets of this compound derivatives?

A: Target deconvolution involves:

  • Kinase Profiling : Broad-spectrum kinase inhibition assays (e.g., Eurofins KinaseProfiler) identify hits (e.g., CDK2 inhibition at IC50_{50} < 1 μM).
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries highlight synthetic lethal interactions (e.g., DNA repair pathways).
  • Molecular Docking : Computational models (AutoDock Vina) predict binding to purine-binding pockets in enzymes like dihydrofolate reductase (DHFR) .

Addressing Data Contradictions in Biological Activity

Q. Q: How can researchers resolve discrepancies in cytotoxicity data across different cell lines?

A: Contradictions often arise from cell line-specific expression of drug transporters (e.g., ABCB1) or metabolic enzymes. Strategies include:

  • Pharmacogenomic Analysis : Correlate activity with genomic databases (e.g., CCLE) to identify biomarkers (e.g., TP53 mutations).
  • Metabolic Stability Assays : Liver microsome studies assess CYP450-mediated degradation.
  • Combinatorial Screening : Pair compounds with inhibitors of efflux pumps (e.g., verapamil) to isolate resistance mechanisms .

Scale-Up Challenges in Synthesis

Q. Q: What are the critical considerations for scaling up this compound synthesis?

A: Key challenges include:

  • Reagent Safety : POCl3_3 requires controlled addition (slow drip) under inert conditions to prevent exothermic reactions.
  • Purification : Column chromatography is replaced with recrystallization (e.g., ethanol/water mixtures) for cost efficiency.
  • Byproduct Management : LC-MS tracking of sulfonic acid byproducts ensures compliance with ICH impurity guidelines (<0.1%) .

Comparative Analysis with Structural Analogs

Q. Q: How does the bioactivity of this compound compare to oxazolo or pyrazolo analogs?

A: Thiazolo derivatives generally exhibit higher cytotoxicity than oxazolo analogs due to sulfur’s electronegativity, which enhances DNA intercalation. Pyrazolo[3,4-d]pyrimidines, however, show superior anti-inflammatory activity (e.g., COX-2 inhibition) but lower antitumor potency. Activity cliffs are mapped using 3D-QSAR models to prioritize thiazolo cores for oncology .

Stability and Formulation Considerations

Q. Q: What formulation strategies improve the stability of this compound in preclinical studies?

A:

  • pH Adjustment : Buffered solutions (pH 6.5–7.4) prevent amine group protonation, reducing hydrolysis.
  • Lyophilization : Freeze-drying with trehalose (1:1 w/w) enhances shelf life (>12 months at 4°C).
  • Nanoparticle Encapsulation : PLGA nanoparticles (150–200 nm) improve bioavailability in xenograft models .

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